molecular formula C22H21N3O2 B11402095 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide

Cat. No.: B11402095
M. Wt: 359.4 g/mol
InChI Key: SLZAHMAPWCQZBY-UHFFFAOYSA-N
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Description

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide is a compound that belongs to the class of benzodiazole derivatives. This compound is known for its unique chemical structure, which includes a benzodiazole ring fused with a furan ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with furan-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide is unique due to its specific combination of benzodiazole and furan rings, which imparts distinct chemical and biological properties. Its benzyl group also contributes to its unique reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[3-(1-benzylbenzimidazol-2-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O2/c26-22(20-12-7-15-27-20)23-14-6-13-21-24-18-10-4-5-11-19(18)25(21)16-17-8-2-1-3-9-17/h1-5,7-12,15H,6,13-14,16H2,(H,23,26)

InChI Key

SLZAHMAPWCQZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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